

4-Hydroxymethylthiazole CAS number 7036-04-6

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hydroxymethylthiazole**

Cat. No.: **B1350391**

[Get Quote](#)

An In-depth Technical Guide to **4-Hydroxymethylthiazole** (CAS: 7036-04-6)

Introduction

The thiazole ring is a privileged heterocyclic scaffold integral to numerous natural products and synthetic pharmaceuticals, exhibiting a wide array of biological activities including antimicrobial, antiretroviral, and anticancer properties.^{[1][2][3]} Its unique electronic characteristics and ability to engage in diverse biological interactions make it a cornerstone in medicinal chemistry and drug design.^{[1][2]} **4-Hydroxymethylthiazole** (CAS No. 7036-04-6) is a key functionalized thiazole that serves as a critical building block in the synthesis of more complex molecular architectures.^[1]

Notably, it is a pivotal intermediate in the multi-step synthesis of potent therapeutic agents, including the renowned HIV-1 protease inhibitor, Ritonavir.^[1] This guide provides a comprehensive technical overview of **4-Hydroxymethylthiazole**, summarizing its chemical and physical properties, detailed experimental protocols for its synthesis, key applications in drug development, and essential safety information for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

4-Hydroxymethylthiazole is typically an off-yellow oily liquid or a low-melting solid.^{[4][5]} Its key physicochemical properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	7036-04-6	[4] [5] [6] [7] [8]
Molecular Formula	C ₄ H ₅ NOS	[4] [6] [7]
Molecular Weight	115.15 g/mol	[4] [6] [7]
IUPAC Name	(1,3-Thiazol-4-yl)methanol	[5] [7] [8]
Synonyms	4-Thiazolemethanol, Thiazole-4-methanol	[8]
Melting Point	112-114 °C	[4]
Boiling Point	85-90 °C at 0.5 mmHg	[4]
Density (Predicted)	1.339 ± 0.06 g/cm ³	[4]
Physical Form	Off-yellow oily liquid / Solid	[4] [5]
Storage Temperature	2-8°C, Sealed in dry conditions	[5]

Synthesis of 4-Hydroxymethylthiazole

The most common and well-documented method for synthesizing **4-Hydroxymethylthiazole** is the reduction of a 4-thiazolecarboxylate ester, such as ethyl 4-thiazolecarboxylate. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a safer and more manageable alternative involves a combination of sodium borohydride (NaBH₄) and aluminum chloride (AlCl₃).[\[1\]](#)

Experimental Protocol: Reduction of Ethyl 4-Thiazolecarboxylate

This protocol details the reduction of the ester functionality to a primary alcohol using sodium borohydride and aluminum chloride.[\[1\]](#)

Materials:

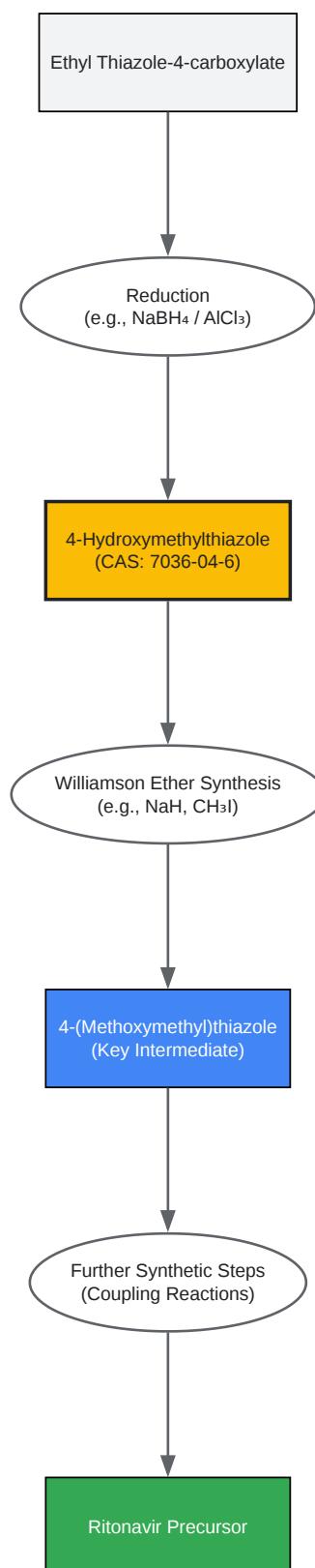
- Ethyl thiazole-4-carboxylate

- Sodium borohydride (NaBH_4)
- Aluminum chloride (AlCl_3)
- Tetrahydrofuran (THF), anhydrous
- Hydrochloric acid (HCl), 1 M
- Sodium hydroxide (NaOH), 2 M
- Dichloromethane (DCM) or Diethyl Ether
- Anhydrous sodium sulfate (Na_2SO_4)
- Saturated aqueous ammonium chloride (NH_4Cl) (for quenching)
- Brine (saturated NaCl solution)

Procedure:

- **Reaction Setup:** In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend sodium borohydride (NaBH_4) and aluminum chloride (AlCl_3) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
- **Addition of Ester:** Slowly add a solution of ethyl thiazole-4-carboxylate in anhydrous THF to the cooled suspension dropwise. Maintain the temperature at 0 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Quenching:** Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[\[1\]](#)
- **Work-up:**

- Acidify the mixture by the slow addition of 1 M HCl at 0 °C.
- Adjust the pH of the aqueous layer to approximately 8-9 with a 2 M NaOH solution.[1]
- Transfer the mixture to a separatory funnel and extract the aqueous layer three times with dichloromethane or diethyl ether.[1]
- Isolation:
 - Combine the organic layers and wash with brine.
 - Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
 - Filter the mixture to remove the drying agent.
 - Concentrate the filtrate under reduced pressure to yield the crude product.[1]
- Purification: Purify the crude **4-Hydroxymethylthiazole** by column chromatography on silica gel or by distillation to afford the final product.[1]


Applications in Drug Development

4-Hydroxymethylthiazole is a valuable intermediate, providing a stable and functionalized handle for building more complex molecules.[1] Its most prominent application is in the synthesis of the HIV-1 protease inhibitor Ritonavir, a potent antiretroviral drug used in the treatment of HIV/AIDS.[1]

The synthesis of Ritonavir's complex structure involves a key thiazole-containing side chain. This is often constructed by first methylating **4-Hydroxymethylthiazole** via a Williamson ether synthesis to produce 4-(Methoxymethyl)thiazole.[1] This intermediate is then further elaborated and coupled with other fragments to construct the final Ritonavir framework.[1] The overall workflow highlights the importance of **4-Hydroxymethylthiazole** as a foundational building block.

Visualization of Synthetic Workflow

The following diagram illustrates the logical workflow from a thiazole ester to a key precursor for Ritonavir, highlighting the central role of **4-Hydroxymethylthiazole**.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway to a Ritonavir precursor.

Analytical Data

Characterization of **4-Hydroxymethylthiazole** is typically performed using standard spectroscopic methods.

Technique	Data	Source
¹ H NMR	(DMSO-d6, 400 MHz) δ ppm: 4.12 (s, 2H, -CH ₂ OH), 7.47 (s, 1H, Thiazole-H), 9.03 (s, 1H, Thiazole-H)	[4]
¹³ C NMR	Predicted shifts: ~55-60 ppm (-CH ₂ OH), ~120-155 ppm (Thiazole carbons). Note: Experimental data not readily available in cited literature.	
IR	Expected peaks: Broad O-H stretch (~3300 cm ⁻¹), C-O stretch (~1050 cm ⁻¹), C=N and C=C stretches of the thiazole ring (~1500-1600 cm ⁻¹). Note: Experimental data not readily available in cited literature.	
Mass Spec.	Expected [M+H] ⁺ : m/z 116.02. Note: Experimental data not readily available in cited literature.	

Safety and Handling

4-Hydroxymethylthiazole is classified as a hazardous substance and requires careful handling in a laboratory setting.[5]

Hazard Category	GHS Information	Source(s)
Pictograms	GHS07 (Exclamation Mark)	[5]
Signal Word	Warning	[5]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[5]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[5]
First Aid	Inhalation: Move victim to fresh air. If breathing is difficult, give oxygen. Skin Contact: Take off contaminated clothing and wash with soap and plenty of water. Eye Contact: Wear tightly fitting safety goggles. In case of contact, rinse cautiously with water for several minutes.	
Disposal	Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Methyl-5-(2-hydroxyethyl)thiazole | C6H9NOS | CID 1136 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. compoundchem.com [compoundchem.com]
- 3. massbank.eu [massbank.eu]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. 4-Methylthiazole | C4H5NS | CID 12748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-Ethyl-2-(ethylimino)-4-methyl-2,3-dihydro-1,3-thiazole-5-carboxylate Ethyl Ester [mdpi.com]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
- To cite this document: BenchChem. [4-Hydroxymethylthiazole CAS number 7036-04-6]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1350391#4-hydroxymethylthiazole-cas-number-7036-04-6>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com